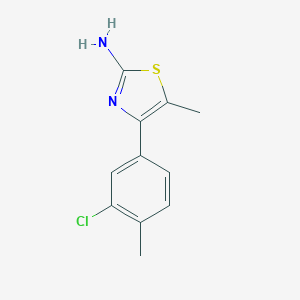

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

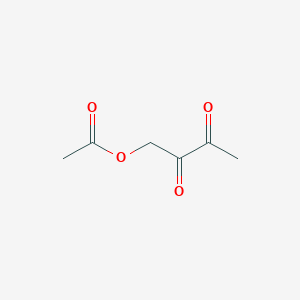

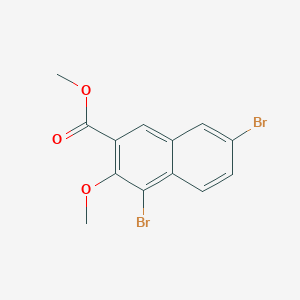

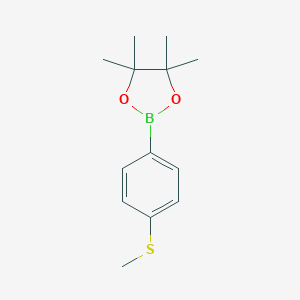

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine (4-CMT) is a synthetic organic compound with a broad range of applications in scientific research. 4-CMT is a member of the thiazol-2-amine class of compounds and is used as a building block in the synthesis of other compounds. Due to its unique structure, 4-CMT has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of thiazole derivatives, including compounds structurally similar to "4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine," has been a subject of interest for researchers due to their potential biological activities. For instance, Nadine Uwabagira et al. (2018) discussed the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine through Hantzsch thiazole synthesis, providing insights into its structural characteristics via IR, 1H-NMR, 13C-NMR, and mass spectral data, alongside its in vitro antibacterial activity against specific bacteria strains (Uwabagira, Sarojini, & Poojary, 2018). Additionally, the molecular and electronic structure of a related compound was investigated by N. Özdemir et al. (2009), who utilized techniques such as 1H-NMR, 13C-NMR, IR, and X-ray diffraction to provide a comprehensive understanding of its geometry and electronic properties (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Antimicrobial and Anticancer Activities

The pursuit of new antimicrobial and anticancer agents has led to the exploration of thiazole derivatives for their potential therapeutic benefits. H. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving primary amines, which were then screened for antimicrobial activities, revealing some compounds with significant effects against a range of microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, T. Yakantham et al. (2019) reported on the synthesis and anticancer evaluation of thiazol-4-amine derivatives, demonstrating their efficacy against various human cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Dynamics and Quantum Chemical Studies

The study of the molecular dynamics and quantum chemical properties of thiazole derivatives provides insights into their reactivity and stability, which are crucial for their application in various fields. S. Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives against iron corrosion, demonstrating the role of quantum chemical parameters in understanding their inhibitory effectiveness (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Propriétés

IUPAC Name |

4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-6-3-4-8(5-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQPUCSSBIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372674 |

Source

|

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-40-7 |

Source

|

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)